![molecular formula C10H12F3NO B1528601 [4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine CAS No. 1249802-64-9](/img/structure/B1528601.png)
[4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine
Overview
Description
“[4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine” is a chemical compound with the molecular formula C10H12F3NO . Its molecular weight is 219.20 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “[4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine” is characterized by the presence of a trifluoroethoxy group attached to a phenyl ring, which is further connected to a methanamine group . More detailed structural analysis would require specific experimental data .Physical And Chemical Properties Analysis
“[4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .Scientific Research Applications
Organic Synthesis and Catalysis
- Synthesis of Heterocyclic Compounds : The compound serves as a precursor in the synthesis of heterocyclic compounds through cycloaddition reactions, showcasing its utility in constructing complex molecular architectures (Aouine, El Hallaoui, & Alami, 2014).
- Transfer Hydrogenation Reactions : Its derivatives are used in the development of N-heterocyclic ruthenium(II) complexes, demonstrating high efficiency in the transfer hydrogenation of ketones. This highlights its role in catalysis and potential in green chemistry applications (Şemistan Karabuğa et al., 2015).
Photocytotoxicity and Cellular Imaging
- Photocytotoxic Iron(III) Complexes : Complexes derived from this compound exhibit photocytotoxic properties, making them potential candidates for therapeutic applications in targeting cancer cells with light-activated treatments. They have shown to be effective in generating reactive oxygen species and inducing apoptosis in various cancer cell lines (Basu et al., 2014).
Advanced Materials
- Luminescent Probes : Derivatives of the compound have been utilized as luminescent probes in monitoring polymerization processes of photosensitive thin films, demonstrating its application in materials science and engineering (Kotch et al., 1993).
- Antioxidant Properties : Research on related compounds has explored their potential antioxidant properties, which could be leveraged in the development of materials and coatings with enhanced stability and lifespan (Çetinkaya et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[4-methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c1-7-2-3-8(5-14)9(4-7)15-6-10(11,12)13/h2-4H,5-6,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMJVHCRJLGVQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




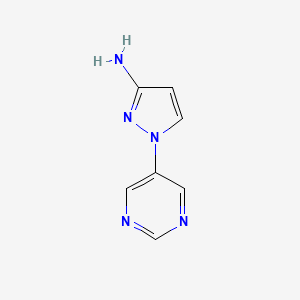
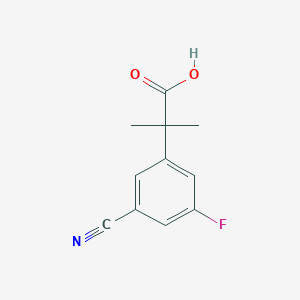
![1-(2-methoxyethyl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1528525.png)

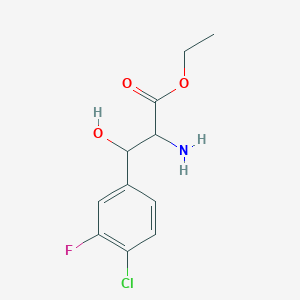
![[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B1528532.png)
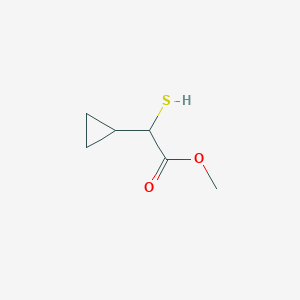

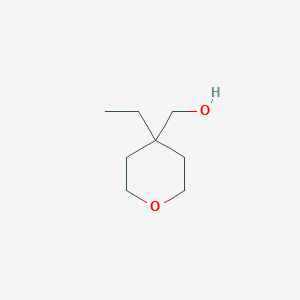
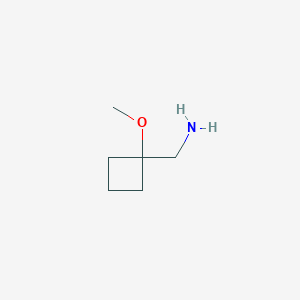
![5-Bromo-3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B1528539.png)
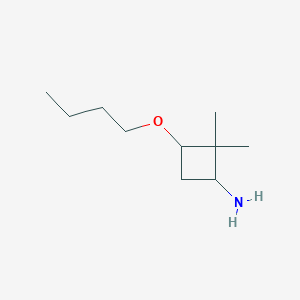
![tert-Butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate](/img/structure/B1528541.png)